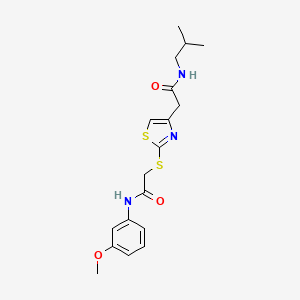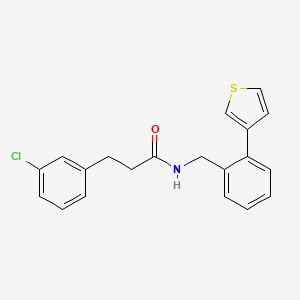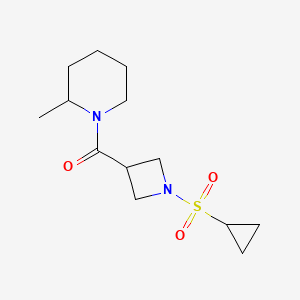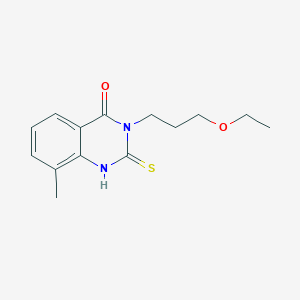![molecular formula C23H26N4O6 B2717383 ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate CAS No. 1005303-63-8](/img/structure/B2717383.png)
ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an ester, as indicated by the presence of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). Esters are derived from carboxylic acids and alcohols . They are commonly used in a wide variety of applications from plastics to perfumes.
Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group adjacent to an ether group . The specific structure of this compound would require more detailed information or computational chemistry tools to elucidate.Chemical Reactions Analysis
Esters can participate in a variety of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids. They can also participate in transesterification reactions, where the alcohol part of the ester is exchanged with the alcohol of another molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its molecular structure. Esters generally have pleasant smells and are often responsible for the odors of fruits . They have higher boiling points than the corresponding hydrocarbons due to their ability to form hydrogen bonds.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a vital area of organic chemistry, with significant implications for pharmaceuticals, agrochemicals, and materials science. The reactivity of related compounds has been explored for the synthesis of diverse heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, and pyrido[1,2-a]-pyridin-4-ones. These studies provide valuable insights into the synthetic versatility of such compounds for generating biologically relevant heterocycles (Lovro Selič, et al., 1997).
Herbicidal Activity
Research into the herbicidal activity of related compounds has led to the development of new herbicides, such as KIH-6127, which showed promising activity against barnyard grass in paddy rice. These studies are crucial for the development of effective weed control strategies in agricultural settings (M. Tamaru, et al., 1997).
Anti-Juvenile Hormone Activity
The anti-juvenile hormone (anti-JH) activity of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate and related compounds represents an intriguing application in insect control, affecting the hormonal regulation of insect development and metamorphosis. Such compounds have shown potential as novel agents for controlling pest populations by inducing precocious metamorphosis in insect larvae (Hanae Ishiguro, et al., 2003).
Supramolecular Chemistry
The study of hydrogen-bonded supramolecular structures in derivatives of similar compounds contributes to the understanding of molecular self-assembly processes. These findings have implications for the design of new materials and molecular devices, showcasing the structural diversity achievable through careful molecular design (J. Portilla, et al., 2007).
Propiedades
IUPAC Name |
ethyl 4-[[2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6/c1-5-14-12-24-20-18(19(14)32-6-2)21(29)27(23(31)26(20)4)13-17(28)25-16-10-8-15(9-11-16)22(30)33-7-3/h8-12H,5-7,13H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHGDGFGAEKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2717303.png)


![5-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2717310.png)
![3,5-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2717311.png)
![ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B2717312.png)
![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)
![2-Amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2717321.png)
![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)
